
Pironetin
Overview
Description
Pironetin is a natural product isolated from the fermentation broths of Streptomyces species. It is known for its potent anticancer properties, primarily due to its ability to bind to α-tubulin and inhibit microtubule polymerization . This compound has a unique structure characterized by a dihydropyrone ring, which plays a crucial role in its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route is the alkaloid-catalyzed acyl halide-aldehyde cyclocondensation (AAC) reaction, which allows for the asymmetric total synthesis of both the natural and unnatural antipodes of pironetin . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advances in synthetic chemistry have made it possible to produce this compound analogues with modifications in the side chain and lactone ring, which retain a substantial proportion of the biological activity of the natural metabolite .
Chemical Reactions Analysis
Types of Reactions
Pironetin undergoes several types of chemical reactions, including:
Michael Addition Reaction: This compound forms a covalent bond with cysteine-316 in α-tubulin via a Michael addition reaction.
Oxidation and Reduction: These reactions are used in the synthesis of this compound analogues, where specific functional groups are introduced or modified.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include acyl halides, aldehydes, and various catalysts for asymmetric synthesis . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions are this compound analogues with varying side chains and functional groups. These analogues are evaluated for their cytotoxic activity and interaction with tubulin .
Scientific Research Applications
Pironetin is a natural product that exhibits anticancer properties via its interaction with tubulin, thereby inhibiting microtubule assembly . It binds to α-tubulin, specifically to the αCys316 residue, which disrupts the T7 loop and helix H8, both crucial for longitudinal tubulin contacts in microtubules .
Scientific Research Applications
This compound's unique mechanism of action and its effects on tubulin have spurred research into its potential applications, particularly in cancer treatment.
Anticancer Drug Development
- Mechanism of Action this compound is known to bind to α-tubulin and is a potent inhibitor of microtubule polymerization . this compound covalently binds to cysteine-316 in α-tubulin via a Michael addition reaction .
- Overcoming Drug Resistance this compound has demonstrated effectiveness against cell lines resistant to other microtubule-targeted drugs and multidrug-resistant cells .
- Structural Insights The crystal structure of the tubulin-pironetin complex reveals that this compound perturbs the T7 loop and helix H8 of α-tubulin, which are essential for establishing longitudinal tubulin contacts in microtubules. This explains how this compound inhibits the formation of microtubules . These data define the molecular details of the this compound binding site on α-tubulin and offer a basis for designing this compound variants with improved activity profiles and to extend the knowledge of strategies evolved by natural products to target and perturb the microtubule cytoskeleton .
This compound Analogues
This compound analogues are designed to retain a substantial proportion of the biological activity of the natural metabolite while displaying a more simplified structure .
SAR studies on this compound have shown that the presence of the conjugated double bond in the lactone ring and of the hydroxyl group at C-9 are essential for biological activity .
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the interaction of compounds like cryptoconcatones with tubulin dimers, based on the structural analogy with this compound . The α-tubulin binding capacity of each compound was quantified .
Effects on Tubulin Polymerization
This compound inhibits tubulin polymerization . When tubulin assembly is carried out in the presence of this compound, no absorbance is measured throughout the reaction time, which is in accordance with the behaviour of a drug that inhibits tubulin polymerization .
Other Applications
Mechanism of Action
Pironetin exerts its effects by binding covalently to cysteine-316 of α-tubulin, which perturbs the T7 loop and helix H8 of α-tubulin . This disruption inhibits the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the microtubule network and the regulation of cell division .
Comparison with Similar Compounds
Pironetin is unique among microtubule-targeting agents due to its specific binding site on α-tubulin. Similar compounds include:
Vinblastine: Binds to β-tubulin and inhibits microtubule polymerization.
Colchicine: Also targets β-tubulin and disrupts microtubule dynamics.
Taxol: Promotes microtubule polymerization and stabilization.
In comparison to these compounds, this compound’s unique binding to α-tubulin offers a different mechanism of action, which may provide advantages in overcoming drug resistance in cancer therapy .
Biological Activity
Pironetin is a natural product known for its significant biological activity, particularly its anticancer properties. This compound, originally isolated from Streptomyces species, exhibits a unique mechanism of action by covalently modifying α-tubulin, a key component of the microtubule cytoskeleton. This article delves into the biological activity of this compound, summarizing its effects on cancer cells, mechanisms of action, metabolic stability, and potential for therapeutic development.
This compound's primary mechanism involves the inhibition of microtubule polymerization. It binds covalently to cysteine-316 (Cys316) of α-tubulin via a Michael addition reaction, disrupting the normal dynamics of microtubule assembly and disassembly. This action is crucial because microtubules play a vital role in cell division and intracellular transport.
Recent studies have shown that this compound effectively halts the cell cycle at the M phase, with an IC50 ranging from 1.5 to 26 nM against various cancer cell lines. Notably, it has demonstrated efficacy against cell lines resistant to other microtubule-targeting agents, such as those expressing the multidrug resistance gene (mdr1) .
Anticancer Activity
This compound exhibits potent antiproliferative effects against multiple cancer cell lines. Table 1 summarizes its activity against various cancer types:
Cancer Cell Line | GI50 (nM) | Notes |
---|---|---|
OVCAR5 | 21.9 | Ovarian cancer |
A2780 | 41.0 | Ovarian cancer |
P388 | N/A | Murine leukemia model; poor in vivo efficacy due to rapid metabolism |
MCF7 | N/A | Breast cancer |
Despite its strong in vitro activity, this compound's in vivo efficacy has been limited due to rapid metabolic degradation and associated toxicity . In studies involving mice with P388 murine leukemia cells, severe weight loss was observed alongside poor therapeutic outcomes .
Metabolic Stability and Derivatives
This compound undergoes significant metabolic transformation in both human and mouse liver microsomes, with a half-life of approximately 7 minutes in human systems. The primary metabolic pathway involves oxidation at the C12–13 moiety and modifications to the α,β-unsaturated lactone structure . A total of 17 metabolites were identified for phenylthis compound (a structural analog), indicating that modifications aimed at enhancing metabolic stability could be beneficial for therapeutic applications .
To address these challenges, researchers have synthesized various this compound analogs. Some notable findings include:
- 4-Fluorophenyl Analog : Showed improved potency (GI50 = 16.5 nM against OVCAR5) compared to this compound.
- 7-O-Methyl Analog : Demonstrated reduced activity (36-fold decrease in OVCAR5 cells) compared to this compound .
These modifications highlight the structure-activity relationship (SAR) critical for developing more effective derivatives.
Case Studies and Research Findings
- In Vitro Studies : this compound has been shown to effectively inhibit tubulin polymerization in vitro, with studies demonstrating irreversible binding to α-tubulin . This property is particularly advantageous as it could lead to prolonged therapeutic effects.
- In Vivo Efficacy : While initial studies indicated poor efficacy in vivo due to rapid metabolism and toxicity, ongoing research aims to develop more stable analogs that retain high biological activity without adverse effects .
- Molecular Docking Studies : Recent molecular docking analyses have confirmed that compounds similar to this compound can also bind effectively to α-tubulin, suggesting that this binding site could be a promising target for new anticancer drug designs .
Q & A
Q. What are the key synthetic strategies for enantioselective total synthesis of pironetin, and how do they address stereochemical challenges?
This compound’s synthesis involves iterative aldol reactions, SAMP/RAMP hydrazone methodology, and α-allenolic diboration-oxidation strategies. For example, titanium-mediated aldol reactions establish five of six stereocenters, including critical C8 and C9 configurations via acetal aldol steps . The SAMP/RAMP approach enables asymmetric α-alkylation and aldol reactions to control stereogenic centers in fragment coupling . Advanced methods like ring-closing metathesis and stereoselective crotylation further refine stereochemical fidelity . These strategies prioritize modularity and scalability for analog synthesis.
Q. How does this compound’s α-tubulin binding mechanism differ from β-tubulin-targeting agents, and what implications does this have for drug-resistant cancers?
This compound covalently binds α-tubulin at Lys352 via its α,β-unsaturated lactone, destabilizing microtubules by distorting the M-loop (critical for protofilament interactions) . Unlike taxanes or vinca alkaloids (β-tubulin targets), this mechanism avoids P-glycoprotein (P-gp)-mediated efflux, retaining activity in P-gp-overexpressing resistant cell lines . Computational docking and molecular dynamics reveal structural perturbations in α-helices H8/H10 and β-sheet S9, disrupting tubulin polymerization . This unique binding offers a pathway to circumvent resistance common with β-tubulin inhibitors.
Q. What structure-activity relationship (SAR) insights guide the design of metabolically stabilized this compound analogs?
SAR studies highlight the necessity of the lactone moiety, C9 alkyl chain, and stereochemistry for potency. Simplified analogs lacking the C7–C14 chain show 1000-fold reduced cytotoxicity, underscoring the importance of the full polypropionate backbone . Metabolic instability (e.g., rapid hepatic oxidation of the lactone) is addressed via C4/C5 modifications, such as fluorination or methyl group introduction, to block CYP450-mediated degradation . Lipophilic analogs with extended alkyl chains retain α-tubulin binding but may alter mechanism specificity .
Q. How can computational methods elucidate this compound’s binding site and interaction dynamics with α-tubulin?
Density functional theory (DFT) calculations and molecular dynamics simulations model this compound’s solvent-dependent conformational states (L/M families) and predict hydrogen-bond interactions with αAsn249, αAsn258, and αLys352 . Saturation-transfer difference NMR confirms tubulin binding, while Wrap "N" Shake computational screening identifies the this compound (PIR) site as the highest-affinity region in α-tubulin . These tools guide analog design by mapping steric and electronic constraints of the binding pocket.
Q. What experimental approaches validate this compound’s cancer-cell specificity and apoptotic effects?
High-content analysis shows this compound induces G2/M arrest and apoptosis in cancer cells (e.g., A2780 ovarian carcinoma) via Bcl-2/Bcl-xL phosphorylation, sparing normal fibroblasts (IMR-90) . Zebrafish xenograft models demonstrate anti-angiogenic effects, though in vivo efficacy is limited by metabolic instability . Comparative studies with paclitaxel-resistant lines confirm retained activity, supporting α-tubulin’s role in overcoming resistance .
Q. Why does this compound exhibit poor in vivo efficacy despite potent in vitro activity, and how can this be mitigated?
Rapid hepatic metabolism (short half-life in liver microsomes) and off-target toxicity (e.g., weight loss in mice) limit in vivo utility . LC-MS/MS identifies major oxidative metabolites, prompting semi-synthetic modifications like C5-methylation to enhance metabolic stability . Prodrug strategies or nanoparticle delivery systems are under exploration to improve pharmacokinetics .
Q. How do this compound’s effects on microtubule dynamics compare to colchicine or vinblastine?
This compound suppresses microtubule polymerization by 70–80% at 10 µM, comparable to colchicine but distinct in covalent α-tubulin binding vs. colchicine’s β-tubulin inhibition . Unlike vinca alkaloids, which induce paracrystalline tubulin aggregates, this compound disrupts lateral protofilament interactions via M-loop distortion . This unique mechanism avoids cross-resistance with existing agents.
Q. What methodologies are used to confirm covalent adduct formation between this compound and α-tubulin?
Mass spectrometry detects a 90 Da shift in α-tubulin mass, consistent with lysine-lactone adduct formation . Mutagenesis (e.g., αLys352Ala) abolishes binding, validating covalent modification . X-ray crystallography of tubulin-pironetin complexes, though challenging, is complemented by cryo-EM to visualize binding-induced structural changes .
Q. How do stereochemical variations in this compound analogs impact biological activity?
Diastereomers at C4/C5/C10 exhibit 10–100x reduced potency, emphasizing the need for natural (2R,3S,4R,5S) configuration . The C9 (R)-ethyl group is critical for hydrophobic interactions with α-tubulin’s H10 helix; inversion to (S) reduces cytotoxicity by 50-fold .
Q. What preclinical models are most informative for evaluating this compound analogs?
Patient-derived xenografts (PDXs) of taxane-resistant ovarian cancer and zebrafish angiogenesis assays provide translational insights . In vitro microtubule polymerization assays and live-cell imaging (e.g., GFP-tagged tubulin) quantify dynamic instability changes . Toxicity screens in non-malignant cells (e.g., IMR-90) and murine models assess therapeutic windows .
Properties
IUPAC Name |
(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGDBYGUWEHCV-FSEPSNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037185 | |
Record name | Pironetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151519-02-7 | |
Record name | Pironetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pironetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.